1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol can be compared with other thiazole derivatives, such as:
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 2-Acetylthiazoline
These compounds share the thiazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-4-8-7(2)10-5-12-8/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
LWXQJZYNQDJCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC(C)O |
Origin of Product |
United States |
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